molecular formula C7H9ClN2 B041054 N-[(6-chloropyridin-3-yl)methyl]-N-methylamine CAS No. 120739-62-0

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine

Cat. No.: B041054
CAS No.: 120739-62-0
M. Wt: 156.61 g/mol
InChI Key: XALCOJXGWJXWBL-UHFFFAOYSA-N
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Description

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2 and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
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Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Material: The synthesis begins with 6-chloropyridine.

    Reaction with Hydrogen and Ammonia: 6-chloropyridine is reacted with hydrogen in the presence of ammonia to form 6-chloropyridin-3-ylmethylamine.

    Methylation: The resulting 6-chloropyridin-3-ylmethylamine is then methylated using a methylating agent such as methyl iodide or methyl magnesium iodide to produce N-[(6-chloropyridin-3-yl)methyl]-N-methylamine.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chlorine atom on the pyridine ring[][1].

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported[][1].

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve solvents like ethanol or methanol and temperatures ranging from room temperature to reflux[][1].

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions[][1].

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions[][1].

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed[][1].

    Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives[][1].

    Reduction Products: Reduction typically yields reduced amine derivatives[][1].

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-N-methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules[][1].

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules[][1].

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient[][1].

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals[][1].

Comparison with Similar Compounds

Similar Compounds

    N-[(6-chloropyridin-3-yl)methyl]-N-methylacetamide: This compound is structurally similar but contains an acetamide group instead of a methylamine group[][1].

    N-[(6-chloropyridin-3-yl)methyl]-N-methylcyclopropanamine: This compound features a cyclopropane ring, making it more rigid compared to N-[(6-chloropyridin-3-yl)methyl]-N-methylamine[][1].

Properties

IUPAC Name

1-(6-chloropyridin-3-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-9-4-6-2-3-7(8)10-5-6/h2-3,5,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALCOJXGWJXWBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024729
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120739-62-0
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120739-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N-methyl-3-pyridinemethanamine
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URL https://comptox.epa.gov/dashboard/DTXSID301024729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(6-chloropyridin-3-yl)methyl](methyl)amine
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Synthesis routes and methods I

Procedure details

A mixture of the product of Example 4(b), 2-chloro-5-chloromethylpyridine, (8.1 g, 0.05 mol), methylamine (60 ml of a 30% w/v solution in water, 0.5 mol) and ethanol (100 ml) was heated, with stirring, under reflux for 5 hours. The reaction mixture was then cooled to ambient temperature (20° C.) and the solvent removed by evaporation under reduced pressure to give a brown oil. The product, N-(6-chloro-3-pyridylmethyl)-N-methylamine, was isolated from this oil by flash chromatography using silica gel, 230 to 400 US mesh (0.062 mm to 0.037 mm), with 10% v/v methanol/dichloromethane as eluent, as a brown oil (5.96 g, 76.1%).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 15.05g of 2-chloro-5-(chloromethyl) pyridine and 50ml of acetonitrile was dropwise added to a mixture of 36g of 40% methylamine aqueous solution and 200ml of acetonitrile during an hour at room temperature and stirred for an hour and a half. The reaction mixture was concentrated. The resulting residue to which 100ml of water was added, was neutralized by sodium hydrogen carbonate, saturated with sodium chloride and extracted with dichloromethane (200ml×2). The organic layer was dried over anhydrous magnesium sulfate, concentrated and purified by a column chromatography [developing solvent: dichloromethane-methanol (4:1)] to afford 8.77g of 2-chloro-5(methylaminomethyl)pyridine as a yellowish brown liquid.
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15.05 g
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Synthesis routes and methods IV

Procedure details

A mixture of 15.05 g of 2-chloro-5-(chloromethyl)pyridine and 50 ml of acetonitrile was added dropwise to a mixture of 36 g of 40% aqueous methylamine solution and 200 ml of acetonitrile over a period of 1 hour at room temperature and the whole mixture was further stirred for 90 minutes. The reaction mixture was concentrated and the residue was diluted with 100 ml of water, neutralized with sodium hydrogen carbonate, saturated with sodium chloride and extracted with dichloromethane (200 ml×2). The organic solution was dried over anhydrous magnesium sulfate and concentrated and the residue was purified by column chromatography (eluent: dichloromethane-methanol (4:1)) to give 8.77 g of 2-chloro-5-(methylaminomethyl)pyridine as a yellow brown liquid.
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15.05 g
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36 g
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200 mL
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